4-(Quinoxalin-2-YL)butan-1-amine
Description
Significance of Heterocyclic Compounds in Scientific Discovery
Heterocyclic compounds are a cornerstone of modern science, forming the structural basis for a multitude of natural and synthetic molecules with profound impacts on human health and technology. nih.gov These cyclic compounds, which contain at least one atom other than carbon within their ring structure, are integral to the architecture of essential biomolecules such as DNA, vitamins, and hormones. nih.gov Their diverse structures and properties have made them a focal point in drug discovery, with a significant percentage of FDA-approved drugs featuring a heterocyclic core. nih.gov The versatility of heterocyclic compounds extends to materials science, where they are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and polymers. researchgate.net The continuous exploration of heterocyclic chemistry promises to unlock new scientific insights and applications. researchgate.net
Overview of the Quinoxaline (B1680401) Scaffold in Contemporary Research
Within the broad family of heterocyclic compounds, the quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry. rsc.org Quinoxaline, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, serves as a versatile framework for the development of compounds with a wide spectrum of biological activities. nih.govnih.govkit.edu Research has demonstrated that quinoxaline derivatives exhibit a remarkable range of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic activities. nih.govkit.edunih.gov This has led to the inclusion of the quinoxaline moiety in several commercially available drugs. nih.govresearchgate.net The amenability of the quinoxaline ring to various chemical modifications allows for the fine-tuning of its biological and physical properties, making it a subject of intense and ongoing research. nih.govkit.edumtieat.org
Scope of Academic Research on 4-(Quinoxalin-2-YL)butan-1-amine within the Quinoxaline Class
Despite the extensive research into the broader quinoxaline class, academic and patent literature on the specific compound This compound is notably limited. While its chemical structure, featuring a quinoxaline core linked to a butylamine (B146782) side chain, suggests potential for biological activity, dedicated studies detailing its synthesis, properties, and applications are scarce.
A potential synthetic precursor, 4-(Quinoxalin-2-yl)butan-2-one (CAS 1467209-12-6), is commercially available, suggesting that the synthesis of the target amine via reductive amination is a feasible chemical transformation. rsc.orgbldpharm.com However, specific documented procedures for this conversion are not readily found in published scientific literature. The study of related structures, such as other quinoxaline-2-alkylamines, indicates that this class of compounds is of interest in medicinal chemistry. nih.gov For instance, various quinoxaline derivatives with amine functionalities have been investigated for their potential as therapeutic agents. mdpi.comsapub.org
The lack of specific research on This compound presents an opportunity for future investigation. Elucidating its chemical properties and exploring its potential biological activities could contribute valuable knowledge to the field of quinoxaline chemistry and drug discovery.
Chemical Compound Data
Structure
3D Structure
Properties
CAS No. |
61573-29-3 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-quinoxalin-2-ylbutan-1-amine |
InChI |
InChI=1S/C12H15N3/c13-8-4-3-5-10-9-14-11-6-1-2-7-12(11)15-10/h1-2,6-7,9H,3-5,8,13H2 |
InChI Key |
UTTNIRZTZUYIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCCCN |
Origin of Product |
United States |
Pre Clinical Biological Activity and Pharmacological Potential of Quinoxaline Derivatives with Amine Moieties
Antimicrobial Research Endeavors
The versatile chemical nature of quinoxaline-amine derivatives has led to extensive investigation into their potential as antimicrobial agents. Researchers have explored their efficacy against a wide array of pathogens, including bacteria, fungi, mycobacteria, and various parasites.
Antibacterial Activity Investigations
Quinoxaline (B1680401) derivatives bearing amine substituents have emerged as a promising class of antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. sapub.orgnih.gov A series of C-2 amine-substituted quinoxaline analogues, for instance, displayed moderate to good antibacterial activity. rsc.org Notably, compounds designated 5m–5p in one study showed significant inhibitory effects against various bacterial strains. nih.gov Compound 5p, in particular, was identified as a potent broad-spectrum antibacterial agent. rsc.orgnih.gov Its mechanism of action involves compromising the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and subsequent bacterial cell death. rsc.orgnih.gov
Further research into nonsymmetrical 2,3-diaminoquinoxaline derivatives has also yielded promising results. tandfonline.com Selected compounds from this series, such as 4b, 4c, 4h, and 4n, demonstrated significant antibacterial activity. tandfonline.com Molecular docking studies suggest that these compounds may act as DNA intercalators, targeting the quinolone-binding site of bacterial DNA gyrase. tandfonline.com The synthesis of various quinoxaline derivatives has been a focus of research, with some compounds showing notable antibacterial properties. sapub.org
Table 1: Antibacterial Activity of Selected Quinoxaline-Amine Derivatives
| Compound | Target Organism | Activity (MIC in μg/mL) | Reference |
| 5p | S. aureus | 4 | nih.gov |
| B. subtilis | 8 | nih.gov | |
| MRSA | 8-32 | rsc.org | |
| E. coli | 4-32 | rsc.org | |
| 5m | S. aureus | 4-16 | rsc.org |
| B. subtilis | 8-32 | rsc.org | |
| MRSA | 8-32 | rsc.org | |
| E. coli | 4-32 | rsc.org | |
| 4c | Various bacterial strains | 10.5-14.89 mm (inhibition zone) | tandfonline.com |
Antifungal Activity Studies
The antifungal potential of quinoxaline-amine derivatives has been another active area of investigation. nih.govrsc.org Studies have shown that these compounds can be effective against various fungal pathogens. For example, a series of novel quinoxaline-triazole compounds were synthesized and evaluated for their antifungal effects against Candida species. acs.org Compound 5d from this series was particularly active against Candida glabrata and Candida krusei, with a Minimum Inhibitory Concentration (MIC₉₀) of 2 μg/mL, which is more potent than the standard drug fluconazole (B54011) against C. krusei. acs.org
In another study, new di-substituted sulfonylquinoxaline derivatives were synthesized, and their antifungal activity was assessed. nih.gov Compounds such as 7a, 9b, 10a, 10c, 10f, and 11c demonstrated good to moderate activity against the tested fungi, with MIC values ranging from 2.44 to 180.14 μM. nih.gov Furthermore, the synthesis of novel quinoxaline-2-oxyacetate hydrazide derivatives has yielded compounds with remarkable inhibitory activities against a range of plant pathogenic fungi, in some cases surpassing the efficacy of commercial fungicides. mdpi.com
Table 2: Antifungal Activity of Selected Quinoxaline-Amine Derivatives
| Compound | Target Organism | Activity (MIC or EC₅₀ in μg/mL) | Reference |
| 5d | Candida glabrata | 2 (MIC₉₀) | acs.org |
| Candida krusei | 2 (MIC₉₀) | acs.org | |
| 15 | Gibberella zeae | 0.87 (EC₅₀) | mdpi.com |
| Colletotrichum orbiculare | 1.01 (EC₅₀) | mdpi.com | |
| 1 | Alternaria alternata | 1.54 (EC₅₀) | mdpi.com |
| Rhizoctonia solani | 0.20 (EC₅₀) | mdpi.com | |
| 7a, 9b, 10a, 10c, 10f, 11c | Various fungi | 2.44 to 180.14 µM (MIC) | nih.gov |
Antimycobacterial Activity Profiling (e.g., Antituberculosis)
Quinoxaline derivatives, particularly those containing an amine moiety, have shown significant promise as antimycobacterial agents, with many compounds demonstrating potent activity against Mycobacterium tuberculosis. nih.govnih.gov Quinoxaline-1,4-di-N-oxide derivatives have been a particular focus of this research, with some exhibiting excellent activity against M. tuberculosis. nih.gov The oxidation of the nitrogen atoms in the quinoxaline ring has been shown to have a pronounced positive effect on antimycobacterial activity. nih.gov
For instance, quinoxaline derivatives with 2-chloro, dimethylamino, and nitro substitutions have displayed in vitro activity comparable to the first-line anti-tuberculosis drug, isoniazid. nih.govnih.gov Furthermore, a new class of quinoxaline di-N-oxides (QdNOs) containing amino acid side chains demonstrated promising antitubercular activity, with IC₅₀ values ranging from 4.28 to 49.95 μM. mdpi.com Another study on novel derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides identified a compound (compound 4) with high antimycobacterial activity (1.25 μg/mL against M. tuberculosis). mdpi.com The synthesis of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives has also yielded compounds with significant in vitro anti-tuberculosis activity. nih.govunav.edu
Table 3: Antimycobacterial Activity of Selected Quinoxaline-Amine Derivatives
| Compound Class/Derivative | Target Organism | Activity (MIC or IC₅₀) | Reference |
| 2-chloro, dimethylamino, nitro substituted quinoxalines | M. tuberculosis H37Rv | 0.67–0.97 µg/mL (MIC) | nih.gov |
| Quinoxaline di-N-oxides with amino acid side chains | M. tuberculosis | 4.28 to 49.95 μM (IC₅₀) | mdpi.com |
| Compound 4 (quinoxaline-2-carboxylic acid 1,4-dioxide derivative) | M. tuberculosis | 1.25 μg/mL (MIC) | mdpi.com |
| Esters of quinoxaline 1,4-di-N-oxide (e.g., T-007, T-011, T-018) | M. tuberculosis | ≤0.15 µg/mL (MIC) | mdpi.com |
| Quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives | M. tuberculosis | Good in vitro activity | nih.gov |
Antiparasitic Activity Assessments (e.g., Antimalarial, Antileishmanial, Antitrypanosomal)
The pharmacological potential of quinoxaline-amine derivatives extends to the treatment of parasitic diseases, with studies demonstrating their efficacy against a range of parasites including Plasmodium, Leishmania, and Trypanosoma species. mdpi.comnih.gov
In the realm of antimalarial research, novel series of bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized and shown to possess good antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC₅₀ values in the micromolar range. nih.gov Specifically, the bis-pyrrolo[1,2-a]quinoxalines 1n and 1p were identified as potent antimalarial candidates. nih.gov Quinoxaline-based compounds have also been shown to have potent anti-malarial activity with some exhibiting single-digit nanomolar IC₅₀ values. nih.gov
For antileishmanial activity, several quinoxaline derivatives have been investigated. A series of 1,4-di-N-oxide quinoxaline derivatives were synthesized and evaluated, with a 3-chloropropyl derivative showing excellent results against Leishmania infantum (IC₅₀ of 0.7 µM). mdpi.comnih.gov Another study on 2,3-diarylsubstituted quinoxaline derivatives, LSPN329 and LSPN331, demonstrated dose-dependent activity against both promastigote and intracellular amastigote forms of Leishmania amazonensis. nih.gov Furthermore, newly synthesized quinoxaline di-N-oxides containing amino acid side chains exhibited antileishmanial activity comparable to the standard drug miltefosine. mdpi.com
In antitrypanosomal research, quinoxaline derivatives have shown potential against Trypanosoma cruzi and Trypanosoma brucei. usp.br A study on 2,3-disubstituted quinoxalines revealed that 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines were the most potent derivatives against kinetoplastid parasites. usp.brsci-hub.se Some of these compounds were even more active than the reference drugs. usp.brsci-hub.se
Table 4: Antiparasitic Activity of Selected Quinoxaline-Amine Derivatives
| Compound/Derivative | Target Organism | Activity (IC₅₀) | Reference |
| bis-pyrrolo[1,2-a]quinoxaline 1n | P. falciparum (W2 strain) | 40.6 (Selectivity Index) | nih.gov |
| bis-pyrrolo[1,2-a]quinoxaline 1p | P. falciparum (3D7 strain) | 39.25 (Selectivity Index) | nih.gov |
| 3-chloropropyl derivative | L. infantum | 0.7 µM | mdpi.comnih.gov |
| LSPN329 | L. amazonensis (promastigotes) | 5.3 μM | nih.gov |
| LSPN329 | L. amazonensis (amastigotes) | 16.3 μM | nih.gov |
| LSPN331 | L. amazonensis (amastigotes) | 19.3 μM | nih.gov |
| LSPN336, LSPN338, LSPN340 | T. cruzi (trypomastigotes) | 0.10 µM | sci-hub.se |
Antiviral Activity Research
Quinoxaline derivatives have been recognized for their broad-spectrum antiviral properties, showing potential against a variety of viral pathogens. nih.govnih.gov The inherent chemical scaffold of quinoxaline provides a versatile platform for the design and synthesis of novel antiviral agents. nih.gov Research in this area has explored the activity of these compounds against both DNA and RNA viruses. nih.gov
Inhibition of HIV Replication and Reverse Transcriptase
A significant focus of antiviral research on quinoxaline-amine derivatives has been their potential to combat the Human Immunodeficiency Virus (HIV). nih.govnih.gov These compounds have demonstrated notable efficacy in inhibiting HIV replication, with a primary mechanism of action being the inhibition of the viral enzyme, reverse transcriptase (RT). nih.govresearchgate.net The blockage of this enzyme is a critical step in preventing the virus from integrating its genetic material into the host cell's DNA. nih.gov
Several studies have reported the design, synthesis, and biological evaluation of quinoxaline derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net For instance, a study on novel quinoxaline derivatives led to the identification of two compounds, 7d and 7e, which exhibited good anti-HIV activity. nih.gov Another study focused on quinoxalinone-based compounds also identified potent inhibitors of HIV-1 replication. uts.edu.auresearchgate.net Computational studies, including molecular docking, have been employed to understand the binding interactions of these derivatives with the HIV reverse transcriptase enzyme, aiding in the design of more effective inhibitors. nih.govnih.gov
Table 5: Anti-HIV Activity of Selected Quinoxaline-Amine Derivatives
| Compound/Derivative | Target | Activity (IC₅₀) | Reference |
| 7d | HIV-1 (IIIB strain) | Good activity | nih.gov |
| 7e | HIV-1 (IIIB strain) | Good activity | nih.gov |
| XU07011 | HIV-1 replication | 0.057 ± 0.01 µmol/L | uts.edu.au |
| 1b | HIV-1 replication | 10⁻⁸ mol/L level | researchgate.net |
| 1d | HIV-1 replication | 10⁻⁸ mol/L level | researchgate.net |
Efficacy against Respiratory Viruses (e.g., SARS-CoV-2, Influenza)
The emergence of novel respiratory viruses, such as SARS-CoV-2, has spurred intensive research into new antiviral agents. nih.govnih.gov Quinoxaline derivatives have been identified as a promising class of compounds in this area. nih.gov While direct studies on 4-(Quinoxalin-2-YL)butan-1-amine against specific respiratory viruses are not extensively documented, the broader family of quinoxaline compounds has demonstrated significant antiviral potential. nih.govnih.gov
Research has shown that suitably functionalized quinoxalines exhibit interesting biological properties, including antiviral activity. nih.gov For example, certain quinoxaline derivatives have been evaluated against viruses from the Picornaviridae family, such as enteroviruses, which can cause a range of symptoms from mild illness to severe diseases like encephalitis and myocarditis. nih.gov Other studies have investigated quinoxaline derivatives against DNA viruses like Herpes simplex virus (HSV). nih.gov Given the unprecedented outbreak of SARS-CoV-2, the quinoxaline scaffold is being actively investigated as a potential source for new therapies to combat this and other deadly pathogens. nih.govnih.gov This general antiviral activity of the quinoxaline core suggests that derivatives like this compound warrant further investigation for their potential efficacy against respiratory viruses.
Anticancer and Antitumor Research
The quinoxaline ring is a well-established backbone for the development of anticancer agents. nih.govnih.gov Numerous derivatives have shown potent activity against a variety of tumor cell lines, acting through diverse mechanisms. nih.govnih.govsapub.org
Antiproliferative Mechanisms in Cancer Cell Lines
Quinoxaline derivatives have demonstrated significant antiproliferative effects across a range of human cancer cell lines. For instance, various synthesized quinoxaline compounds have been tested for their cytotoxic activity against cell lines such as the HCT-116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma. nih.govnih.govmdpi.comresearchgate.netrsc.org
The antiproliferative potency of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of cell growth. The table below summarizes the activity of several quinoxaline derivatives against various cancer cell lines, highlighting the potential of this chemical class.
| Compound | Cell Line | IC50 (µM) | Reference |
| A bisfuranylquinoxalineurea analog (7c) | Various | Low micromolar potency | nih.gov |
| N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivative (6-32) | K562 | 9.77 | nih.gov |
| 3-furoquinoxaline carboxamide derivative (7f) | HCT-116 | 8.26 | researchgate.net |
| 3-furoquinoxaline carboxamide derivative (7f) | MCF-7 | 7.57 | researchgate.net |
| Quinoxaline-2(1H)-one derivative (11g) | HepG-2 | 4.50 | rsc.org |
| Quinoxaline-2(1H)-one derivative (11g) | MCF-7 | 2.40 | rsc.org |
| Quinoxaline-2(1H)-one derivative (11g) | HCT-116 | 5.90 | rsc.org |
| 3-methylquinoxaline-based derivative (17b) | MCF-7 | 2.3 | rsc.org |
| 3-methylquinoxaline-based derivative (17b) | HepG-2 | 5.8 | rsc.org |
This table is interactive. You can sort and filter the data.
Modulation of Apoptotic Pathways
A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several quinoxaline derivatives have been shown to trigger apoptotic pathways in cancer cells. nih.govnih.govnih.gov For example, one study identified a bisfuranylquinoxalineurea analog that induces the activation of caspase 3/7 and cleavage of poly-ADP-ribose polymerase (PARP), which are key events in the apoptotic cascade. nih.gov This compound was also shown to cause Mcl-1 dependent apoptosis. nih.gov
Another study on new triazolo[4,3-a]quinoxaline-based compounds found that the most potent derivative caused apoptosis in HepG2 cells. nih.gov This was accompanied by an increase in the levels of caspase-3 and caspase-9, as well as a rise in the Bax/Bcl-2 ratio, which is a critical determinant of apoptosis induction. nih.gov Furthermore, some quinoxalin-2-one derivatives have been shown to significantly increase the expression of the tumor suppressor gene p53 and upregulate caspase-3 levels in MCF-7 cells, further confirming their pro-apoptotic potential. nih.govresearchgate.net
Targeting of Key Kinases and Cellular Pathways (e.g., VEGFR-2, c-Met kinase, Cyclophilins, Sirtuins)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. nih.gov Quinoxaline derivatives have been successfully designed as inhibitors of several key kinases involved in cancer progression. nih.govnih.govresearchgate.netrsc.orgrsc.orgnih.gov
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. nih.govresearchgate.netrsc.orgrsc.orgnih.gov Numerous studies have focused on developing quinoxaline-based VEGFR-2 inhibitors. nih.govresearchgate.netrsc.orgrsc.orgnih.gov For instance, a series of triazolo[4,3-a]quinoxaline-based compounds were reported as potent VEGFR-2 inhibitors, with one compound exhibiting an IC50 value of 3.2 nM, comparable to the reference drug sorafenib. nih.gov Another study found a 3-furoquinoxaline carboxamide derivative that displayed 1.2 times the VEGFR-2 inhibitory activity of sorafenib. nih.govresearchgate.net
The table below presents the VEGFR-2 inhibitory activity of selected quinoxaline derivatives.
| Compound | VEGFR-2 IC50 | Reference |
| Triazolo[4,3-a]quinoxaline derivative (14a) | 3.2 nM | nih.gov |
| Triazolo[4,3-a]quinoxaline derivative (14c) | 4.8 nM | nih.gov |
| Triazolo[4,3-a]quinoxaline derivative (15d) | 5.4 nM | nih.gov |
| Quinoxaline-2(1H)-one derivative (11g) | 0.75 µM | rsc.org |
| 3-methylquinoxaline-based derivative (17b) | 2.7 nM | rsc.org |
This table is interactive. You can sort and filter the data.
In addition to VEGFR-2, other kinases have been targeted. For example, certain N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives have shown inhibitory activity against ABL1 and c-Src kinases. nih.gov Quinoxaline analogs have also been identified as inhibitors of cyclophilin A. nih.gov
Neurological and CNS-Related Research
The therapeutic potential of quinoxaline derivatives extends to the central nervous system (CNS). Specific derivatives have been investigated for their utility in treating neuropsychiatric and neurological disorders. researchgate.netnih.gov
Neuroprotective Properties
While direct evidence for the neuroprotective properties of this compound is limited, related compounds have shown promise in this area. For instance, the tetracyclic quinoxaline derivative ITI-007 (lumateperone) has been developed for the treatment of neuropsychiatric and neurological disorders. researchgate.netnih.gov This compound acts as a potent antagonist at serotonin (B10506) 5-HT2A receptors and dopamine (B1211576) D2 receptors, and also inhibits the serotonin transporter. researchgate.netnih.gov The development of such multifunctional agents highlights the potential of the quinoxaline scaffold in designing drugs for complex CNS disorders. The exploration of simpler quinoxaline structures, such as this compound, for neuroprotective effects is a logical next step in this research area.
Enzyme Inhibition in Neurological Contexts (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Quinoxaline derivatives have emerged as a significant class of compounds targeting enzymes implicated in neurological disorders. A primary area of investigation is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—which are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Reduced levels of acetylcholine are a hallmark of Alzheimer's disease (AD), and inhibiting these enzymes is a major therapeutic strategy. nih.gov
Evidence suggests that while AChE activity tends to decrease in AD, BChE activity can remain stable or even increase, highlighting BChE as a crucial target for managing advanced stages of the disease. nih.gov In this context, a series of quinoxaline derivatives were synthesized and evaluated for their selective inhibitory activity against BChE. nih.govresearchgate.net These studies found that the compounds were selective inhibitors of BChE, showing no significant activity against AChE, α-chymotrypsin, or urease. nih.govresearchgate.net Two compounds in particular, with IC₅₀ values of 7.7 ± 1.0 µM and 9.7 ± 0.9 µM, demonstrated potency comparable to the standard drug galantamine (IC₅₀ = 6.6 ± 0.38 µM). nih.govresearchgate.net
Furthermore, hybrid molecules incorporating the quinoxaline structure have been designed as dual-binding site cholinesterase inhibitors. nih.gov For instance, novel lawsone–quinoxaline hybrids were synthesized and showed moderate to excellent inhibitory activity against both AChE and BChE. nih.gov Molecular modeling suggested that these hybrids could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes, a strategy aimed at increasing inhibitor efficacy for potential AD treatment. nih.gov
In addition to cholinesterases, monoamine oxidase (MAO) enzymes are also critical targets in the treatment of neuropsychiatric and neurodegenerative disorders like Parkinson's disease and depression. nih.gov A study of pyrazolo[1,5-a]quinoxalin-4-one derivatives identified several potent inhibitors of human MAO-A and MAO-B, with some compounds exhibiting IC₅₀ values in the submicromolar range. nih.gov This indicates that the broader quinoxaline class has potential for development as MAO inhibitors. nih.gov
Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Quinoxaline Derivatives
Other Emerging Biological Activities and Therapeutic Applications (e.g., Anti-inflammatory, Antidiabetic, Antihyperglycemic)
Beyond their role in neurology, quinoxaline derivatives with amine moieties are being explored for a range of other therapeutic applications, including anti-inflammatory and antidiabetic activities. researchgate.netrsc.org
Anti-inflammatory Activity: The quinoxaline nucleus is present in compounds that exhibit anti-inflammatory properties. rsc.orgnih.gov Research has shown that certain derivatives can exert anti-inflammatory effects, suggesting their potential for treating inflammatory conditions. nih.govresearchwithrutgers.com For example, studies on related heterocyclic compounds have demonstrated a significant reduction in edema in animal models of inflammation. nih.gov The mechanism for some of these compounds is thought to involve the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α through the blockade of NF-κB activation. researchwithrutgers.com
Antidiabetic and Antihyperglycemic Activity: The management of type II diabetes is another promising area for quinoxaline-based compounds. nih.gov Researchers have designed and synthesized novel quinoxaline derivatives as inhibitors of enzymes involved in glucose metabolism, such as α-glucosidase, α-amylase, and dipeptidyl peptidase-4 (DPP-4). rsc.orgnih.govnih.gov
In one study, quinoxaline sulfonohydrazide derivatives were evaluated as inhibitors of sPLA2 and α-glucosidase, enzymes linked to post-prandial blood glucose levels. nih.govtandfonline.com Several synthesized compounds showed potent inhibition of α-glucosidase, with one derivative (compound 6c) being significantly more effective (IC₅₀ = 0.0953 µM) than the standard drug acarbose. nih.govtandfonline.com Another study focused on quinoxaline–isoxazole hybrids, which also demonstrated outstanding potential as α-amylase and α-glucosidase inhibitors compared to acarbose. rsc.org
Furthermore, quinoxaline derivatives have been investigated as DPP-4 inhibitors. nih.gov DPP-4 is an enzyme that deactivates incretin (B1656795) hormones, which play a role in stimulating insulin (B600854) secretion. Inhibiting DPP-4 can therefore enhance glucose-dependent insulin release. nih.gov Other research has explored the direct insulinotropic activity of quinoxaline derivatives in cell-based assays, with some compounds showing significant concentration and glucose-dependent insulin secretion effects. nih.gov A series of novel quinoxalinone derivatives also exhibited hypoglycemic activity in cell-based assays with low toxicity. frontiersin.org
Table 2: α-Glucosidase Inhibitory Activity of Selected Quinoxaline Derivatives
Structure Activity Relationship Sar and Structural Optimization of 4 Quinoxalin 2 Yl Butan 1 Amine Analogs
Impact of Substituent Modifications on Biological Efficacy
Structural modifications to the 4-(quinoxalin-2-yl)butan-1-amine molecule can profoundly impact its biological effects. These changes are primarily centered on the quinoxaline (B1680401) bicyclic system and the flexible butan-1-amine side chain.
The electronic properties and steric profile of substituents on the quinoxaline ring are critical determinants of biological activity. Research on various quinoxaline derivatives has established several key principles.
The introduction of electron-withdrawing groups (EWGs) such as nitro (-NO2), carboxylic acid (-COOH), or halogens (e.g., -F, -Cl) onto the quinoxaline core often enhances biological efficacy. nih.govmdpi.com For instance, studies on quinoxalinone derivatives revealed that strong EWGs on the aryl group or the core heterocycle increased inhibition efficiency against enzymes like lactate (B86563) dehydrogenase A (LDHA). nih.gov Specifically, a p-COOH substituted derivative showed an inhibition of 84.95%, while a m-NO2 substituted analog displayed 64.20% inhibition. nih.gov The presence of N-oxide groups in the quinoxaline core also increases the molecule's reactivity, providing a handle for further chemical modifications. mdpi.com
Conversely, the strategic placement of electron-donating groups (EDGs) can also be beneficial. In some quinoxalinone and quinazolinone derivatives, EDGs at the 3- and 4-positions of an attached aryl moiety enhanced COX-2 inhibition. nih.gov The nature of the substituent is paramount; for example, attaching 4-triflouromethylanilino or 4-hydroxyanilino groups at the 2 or 3 positions of the quinoxaline ring resulted in good to moderate antibacterial activity, whereas incorporating pipridino or morpholino groups at these same positions diminished it. nih.gov
In the context of anticancer activity, the substitution pattern is equally influential. One SAR study showed that replacing an electron-releasing OCH3 group with an electron-withdrawing Cl group decreased activity. mdpi.com Another study found that a benzoxazole (B165842) moiety at the second position of the quinoxaline nucleus yielded higher activity compared to other heterocyclic systems. mdpi.com
The following table summarizes the observed effects of various functional groups on the biological activity of quinoxaline analogs.
| Functional Group/Modification | Position on Quinoxaline Core | Observed Effect on Biological Activity | Reference(s) |
| Electron-Withdrawing Groups | |||
| Nitro (-NO₂) | Aryl group attached to core | Increased LDHA inhibition. nih.gov | nih.gov |
| Carboxylic Acid (-COOH) | Aryl group attached to core | Highest LDHA inhibition (84.95%). nih.gov | nih.gov |
| Fluorine (-F), Nitro (-NO₂) | On quinazolinone scaffold | Enhanced inhibition efficiency. nih.gov | nih.gov |
| Halogens (e.g., -Cl) | General | Can increase activity, but context-dependent. mdpi.com | mdpi.com |
| Electron-Donating Groups | |||
| Methoxy (B1213986) (-OCH₃) | General | Activity decreased when replaced by -Cl in one study. mdpi.com | mdpi.com |
| Other Substituents | |||
| N-Oxide | Quinoxaline Nitrogen | Increases reactivity for further modification. mdpi.com | mdpi.com |
| 4-Triflouromethylanilino | Positions 2 and/or 3 | Good to moderate antibacterial activity. nih.gov | nih.gov |
| 4-Hydroxyanilino | Positions 2 and/or 3 | Good to moderate antibacterial activity. nih.gov | nih.gov |
| Pipridino or Morpholino | Positions 2 and/or 3 | Reduced antibacterial activity. nih.gov | nih.gov |
| Benzoxazole | Position 2 | Higher anticancer activity than other heterocycles. mdpi.com | mdpi.com |
The butan-1-amine side chain of the parent compound is a key site for modification to modulate pharmacokinetic properties and target engagement. Introducing salt-forming groups, such as the amine in the butan-1-amine chain, is a known strategy to enhance bioavailability. mdpi.com
The nature of the linker and the amine itself are critical. SAR studies on anticancer quinoxalines have shown that a secondary amine at the third position from the quinoxaline ring increases activity, whereas primary and tertiary amines lead to a decrease. mdpi.com Furthermore, an NH linker at this position was found to be essential for activity, with aliphatic linkers diminishing it. mdpi.com In a different set of analogs, the presence of a cyano (-CN) group on an aliphatic chain fused to a nitrogen atom of the quinoxaline nucleus was deemed essential for anticancer activity. mdpi.com While not directly on a quinoxaline, research on synthetic cathinones has shown that increasing the length of an alkyl chain can lead to increased plasma concentrations, a principle that could potentially apply to modifications of the butyl chain in this compound. nih.gov
Design Principles for Enhanced Target Specificity
Achieving target specificity is a primary goal in drug design to maximize therapeutic effects while minimizing off-target interactions. For quinoxaline analogs, several rational design principles have been employed.
One prominent strategy is bioisosteric replacement . Researchers have successfully designed novel Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors by replacing the phthalazinone motif of the approved drug Olaparib with a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold. researchgate.net This approach leverages the structural features of a known inhibitor to create new chemical entities with potentially improved properties. researchgate.net
Another approach involves the creation of dual-target inhibitors . By combining the quinoxaline scaffold with other pharmacophores, molecules can be designed to inhibit multiple biological targets simultaneously. For example, novel quinoxaline derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), which are both implicated in cancer and inflammation. nih.gov This strategy can offer a synergistic therapeutic effect.
Furthermore, knowledge from one therapeutic area can be repurposed for another. Insights into the structural requirements for the antitumor activity of quinoxalines can be used to tailor the scaffold to target specific viral proteins, such as those involved in respiratory illnesses. nih.gov This cross-application of design principles, often aided by computer-aided drug design, accelerates the development of novel therapeutic agents. nih.gov
Conformational Analysis and Ligand-Target Interactions
Understanding how this compound and its analogs bind to their biological targets at a molecular level is essential for optimization. This is achieved through conformational analysis and the study of ligand-target interactions.
The quinoxaline backbone itself is adept at forming several types of non-covalent interactions that stabilize its binding within a target's active site. These include π–π stacking, hydrophobic interactions, van der Waals forces, and π–cation interactions. nih.gov For example, in the context of inhibiting the SARS-CoV-2 main protease (Mpro), the quinoxaline backbone plays a crucial role in anchoring the ligand within the active site through these forces. nih.gov
High-resolution structural data from techniques like X-ray crystallography provides definitive evidence of binding modes. One study revealed that a quinoxaline-based molecule interacts with the N-terminal domain of a human coronavirus nucleoprotein, thereby impeding the protein's ability to associate with RNA. nih.gov
Computational methods such as molecular docking and pharmacophore modeling are invaluable tools for predicting these interactions. Docking studies on quinoxaline derivatives have identified key amino acid residues that form the binding pocket, including Glu-13, Tyr-16, Tyr-61, and Pro-89. researchgate.net Pharmacophore modeling helps to abstract the essential chemical features required for biological activity, such as the presence of aromatic groups, hydrophobic regions, and hydrogen bond acceptors, guiding the design of new, more potent analogs. nih.gov
Mechanistic Insights into the Biological Actions of Quinoxaline Amine Derivatives
Molecular Target Identification and Validation
The biological activity of quinoxaline (B1680401) derivatives stems from their interaction with specific molecular targets within cells. The identification and validation of these targets are fundamental to understanding their therapeutic effects. Quinoxaline derivatives have been shown to interact with a variety of molecular targets, including enzymes and receptors that are critical for cell function and proliferation.
Computational and experimental studies have identified several potential molecular targets for quinoxaline derivatives. For instance, some quinoxaline derivatives have been identified as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are important targets in cancer therapy. nih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the catalytic pockets of these proteins. nih.gov
Another significant target for quinoxaline-based compounds is Topoisomerase II (Topo II), an enzyme crucial for DNA replication. tandfonline.com Certain quinoxaline derivatives have demonstrated inhibitory effects against this enzyme, suggesting a mechanism of action that involves the disruption of DNA synthesis and repair. tandfonline.com Additionally, dihydrofolate reductase, an enzyme involved in nucleotide synthesis, has been identified as a target for some quinoxaline derivatives with antimicrobial activity. researchgate.net
The versatility of the quinoxaline scaffold allows for its adaptation to target various receptors. For example, by modifying the quinoxaline structure, researchers have developed ligands for melatonin (B1676174) receptors (MT1 and MT2), indicating that the quinoxaline nucleus can serve as a bioisostere for the indole (B1671886) ring found in melatonin. nih.gov The substitution pattern on the quinoxaline ring, such as the position of a methoxy (B1213986) group, can modulate the binding affinity and selectivity for these receptor subtypes. nih.gov
Artificial intelligence and target prediction algorithms are also being used to identify potential molecular targets for novel quinoxaline derivatives, with predictions often pointing towards enzymes and receptors involved in cell signaling and metabolism. johnshopkins.eduresearchgate.net
Table 1: Identified Molecular Targets of Quinoxaline Derivatives
| Derivative Class | Molecular Target | Therapeutic Area |
|---|---|---|
| Quinoxaline-hydrazide derivatives | EGFR, COX-2 | Anticancer, Anti-inflammatory |
| Quinoxaline-based compounds | Topoisomerase II | Anticancer |
| Quinoxaline derivatives | Dihydrofolate reductase | Antimicrobial |
| Methoxy-quinoxaline derivatives | Melatonin Receptors (MT1, MT2) | Neurological disorders |
| Quinoxaline sulfonamides | Topoisomerase IIα, Topoisomerase IIβ | Anticancer |
Pathways of Enzyme Inhibition and Receptor Modulation
The interaction of quinoxaline-amine derivatives with their molecular targets leads to the modulation of various cellular pathways, primarily through enzyme inhibition and receptor antagonism or agonism.
Enzyme Inhibition: Quinoxaline derivatives have been shown to inhibit a range of enzymes implicated in disease. For example, novel quinoxaline derivatives have been synthesized that act as dual inhibitors of EGFR and COX-2. nih.gov The inhibition of EGFR disrupts signaling pathways that lead to cell proliferation and survival, a common strategy in cancer treatment. nih.gov The inhibition of COX-2, an enzyme involved in the synthesis of prostaglandins, accounts for the anti-inflammatory properties of some of these compounds. nih.gov
The inhibition of Topoisomerase II by certain quinoxaline derivatives is a key mechanism for their anticancer activity. tandfonline.com By stabilizing the enzyme-DNA complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks and ultimately apoptosis. tandfonline.com One such derivative demonstrated an IC50 value of 7.529 µM against topoisomerase II. tandfonline.com
Furthermore, some quinoxaline derivatives have been investigated as inhibitors of lactate (B86563) dehydrogenase (LDHA), an enzyme involved in glucose metabolism. nih.gov The suppression of LDHA is a proposed mechanism for anticancer therapy as it interferes with the metabolic adaptations of cancer cells. nih.gov
Receptor Modulation: The quinoxaline scaffold has been successfully employed to create ligands that modulate receptor activity. In the case of melatonin receptors, quinoxaline derivatives have been designed to act as analogues of melatonin. nih.gov The affinity of these compounds for MT1 and MT2 receptors can be fine-tuned by altering the substitution pattern on the quinoxaline ring, demonstrating the potential to develop selective receptor modulators. nih.gov For instance, moving a methoxy group from position 6 to position 2 of the quinoxaline ring was found to have a significant effect on the binding affinity for the MT2 receptor subtype. nih.gov
Additionally, quinoxaline derivatives have been explored as adenosine (B11128) receptor antagonists for the potential treatment of hyperproliferative diseases. google.com
Table 2: Enzyme and Receptor Modulation by Quinoxaline Derivatives
| Compound/Derivative Class | Target | Effect | IC50/Activity |
|---|---|---|---|
| Quinoxaline derivative IV | Topoisomerase II | Inhibition | 7.529 µM |
| Chloroquinoxaline sulfonamide | Topoisomerase IIα, Topoisomerase IIβ | Inhibition | 1.8 μM against B16 murine melanoma cells |
| Erdafitinib | FGFR-1, -2, -3, -4 | Inhibition | 1.2, 2.5, 3, and 5.7 nM, respectively |
| Pilaralisib | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ | Inhibition | 39, 383, 23, and 36 nM, respectively |
Cellular and Subcellular Mechanisms of Action
The molecular interactions of quinoxaline-amine derivatives translate into a range of effects at the cellular and subcellular levels. Key mechanisms include the generation of reactive oxygen species, induction of DNA damage, and inhibition of protein binding.
Reactive Oxygen Species (ROS) Generation: Quinoxaline 1,4-di-N-oxide derivatives, in particular, are known to be bioreductive compounds. nih.gov Their mechanism of action is often associated with their reduction by oxidoreductases, which leads to the generation of ROS. mdpi.com This increase in intracellular ROS can induce oxidative stress and damage cellular components, including DNA, lipids, and proteins. nih.govmdpi.com One study on a quinoxaline 1,4-di-N-oxide derivative, Q-85 HCl, showed a dose-related increase in intracellular ROS levels in Caco-2 cells under both normoxic and hypoxic conditions. nih.gov
DNA Damage: A significant mechanism of action for many quinoxaline derivatives is the induction of DNA damage. nih.govoup.comoup.com This can occur through direct interaction with DNA or indirectly through the generation of ROS. nih.govoup.com The comet assay has been used to demonstrate that quinoxaline derivatives can cause DNA strand breaks. nih.govoup.com For example, the quinoxaline 1,4-di-N-oxide derivative Q-85 HCl was shown to induce a dose-dependent increase in DNA damage in Caco-2 cells. nih.govoup.comoup.com This genotoxic effect was observed under both hypoxic and well-oxygenated conditions, suggesting that the parent compound and its reduced metabolites may both be active. nih.govoup.comoup.com Furthermore, some quinoxaline 1,4-dioxides have been shown to cleave DNA under hypoxic conditions. oup.com The DNA damage induced by these compounds can trigger cell cycle arrest and apoptosis. tandfonline.com
Protein Binding Inhibition: The inhibition of protein binding is a broad mechanism that encompasses the enzyme inhibition and receptor modulation discussed previously. By binding to the active sites of enzymes or the binding pockets of receptors, quinoxaline derivatives can disrupt their normal function. For example, the binding of quinoxaline derivatives to Topoisomerase II prevents it from completing its catalytic cycle, leading to DNA damage. tandfonline.com Similarly, their binding to EGFR and COX-2 inhibits the signaling pathways they control. nih.gov The ability of quinoxaline derivatives to disrupt protein-protein interactions or protein-nucleic acid interactions is a cornerstone of their therapeutic potential.
Table 3: Cellular and Subcellular Mechanisms of Quinoxaline Derivatives
| Mechanism | Derivative Class | Experimental Observation |
|---|---|---|
| Reactive Oxygen Species (ROS) Generation | Quinoxaline 1,4-di-N-oxides | Dose-dependent increase in intracellular ROS in Caco-2 cells. nih.gov |
| DNA Damage | Quinoxaline 1,4-di-N-oxides | Dose-dependent increase in DNA damage (comet assay) in Caco-2 cells. nih.govoup.comoup.com |
| DNA Damage | Quinoxaline 1,4-di-N-oxides | Cleavage of DNA under hypoxic conditions. oup.com |
| Apoptosis Induction | Quinoxaline-based derivative | Upregulation of pro-apoptotic proteins (p53, caspase-3, caspase-8) and downregulation of anti-apoptotic protein Bcl-2. tandfonline.com |
Resistance Mechanisms against Quinoxaline-Based Agents
The emergence of resistance is a significant challenge in the development of antimicrobial and anticancer agents. Understanding the mechanisms by which cells and parasites develop resistance to quinoxaline-based compounds is essential for designing next-generation drugs that can overcome this issue.
Parasite Resistance: In the context of antimalarial therapy, resistance of Plasmodium falciparum to quinoxaline 1,4-dioxides has been a concern. mdpi.com While the specific mechanisms are still under investigation, they likely involve alterations in drug metabolism, target modification, or increased drug efflux, similar to resistance mechanisms observed for other antimalarial drugs. mdpi.com
Bacterial Resistance: Studies on Escherichia coli have provided insights into the molecular mechanisms of resistance to quinoxaline 1,4-dioxides (QdNOs). nih.gov The development of resistance has been linked to the activation of pathways involved in combating oxidative stress, such as the biosynthesis of lipoate and trehalose. nih.gov Furthermore, changes in genes related to the biosynthesis of Fe-S clusters, protein synthesis, glycolysis, and oxidative phosphorylation have been observed in QdNOs-resistant strains. nih.gov This suggests that E. coli can adapt to the stress induced by these compounds through a multi-faceted response. nih.gov
In methicillin-resistant Staphylococcus aureus (MRSA), resistance to antibiotics like vancomycin (B549263) can involve thickening of the cell wall, which may also be a potential mechanism of resistance against quinoxaline derivatives. nih.gov The development of vancomycin-intermediate S. aureus (VISA) strains involves changes in peptidoglycan biosynthesis, leading to the sequestration of the antibiotic. nih.gov
The overuse of antibiotics, including quinoxaline derivatives in veterinary medicine, has contributed to the rise of antimicrobial resistance (AMR), highlighting the need for responsible use and continued research into novel compounds that can circumvent existing resistance mechanisms. nih.gov
Table 4: Resistance Mechanisms Against Quinoxaline-Based Agents
| Organism | Agent | Potential Resistance Mechanism |
|---|---|---|
| Escherichia coli | Quinoxaline 1,4-dioxides (QdNOs) | Activation of antioxidative agent biosynthesis (lipoate, trehalose), alterations in protein biosynthesis, glycolysis, and oxidative phosphorylation. nih.gov |
| Plasmodium falciparum | Quinoxaline 1,4-dioxides | Not fully elucidated, but likely involves mechanisms similar to other antimalarials. mdpi.com |
Materials Science Applications and Other Research Areas of Quinoxaline Derivatives
Optoelectronic Materials Research (e.g., Electron-Transporting Materials)
Quinoxaline (B1680401) derivatives have emerged as highly promising candidates for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). qmul.ac.uknih.govresearchgate.net Their strong electron-accepting nature, a consequence of the electron-deficient pyrazine (B50134) ring, makes them particularly suitable for use as electron-transporting materials (ETMs). beilstein-journals.orgnih.gov In many of these applications, quinoxaline derivatives have demonstrated excellent performance, contributing to enhanced device efficiency and stability. researchgate.net
The structural diversity of quinoxaline derivatives allows for the fine-tuning of their electronic and physical properties. beilstein-journals.orgnih.gov By introducing different substituent groups onto the quinoxaline core, researchers can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing charge injection and transport in electronic devices. researchgate.net For instance, the introduction of a phosphine (B1218219) oxide group to a quinoxaline core has been shown to improve electron injection and transport behavior in OLEDs. researchgate.net
The potential of 4-(Quinoxalin-2-YL)butan-1-amine in this field lies in its unique combination of a quinoxaline core and a flexible butylamine (B146782) side chain. The quinoxaline unit provides the necessary electron-accepting properties, while the amine group could potentially influence the material's solubility and film-forming characteristics, which are critical for device fabrication. Furthermore, the amine group could interact with other components in a device, potentially leading to favorable interfacial properties.
Several studies have highlighted the effectiveness of various quinoxaline derivatives as electron-transporting materials. The following table summarizes the performance of some of these derivatives in different optoelectronic applications.
| Quinoxaline Derivative | Application | Key Performance Metric | Reference |
| Quinoxaline-Phosphine Oxide Small Molecules (QPSMs) | Electron Transport Layer (ETL) in OLEDs | Improved electron injection and transport | researchgate.net |
| Poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)] (PTQ10) | Polymer Solar Cells (PSCs) | Power Conversion Efficiency (PCE) of over 16% with Y6 acceptor | beilstein-journals.org |
| Quinoxaline-functionalized C60 derivatives (TQMA and TQBA) | Electron Acceptors in Organic Solar Cells | High open-circuit voltage (VOC) of up to 0.84 V | rsc.org |
| (7.6 ± 0.4) × 10−3 cm2 V−1 s−1 | Organic Field-Effect Transistors (OFETs) | Electron mobility | nih.gov |
This table presents a selection of research findings and is not exhaustive.
The data clearly indicates that quinoxaline-based materials can achieve high levels of performance in various optoelectronic devices. The strategic design of new derivatives, such as this compound, could lead to further advancements in this exciting field.
Corrosion Inhibition Studies
The ability of organic molecules to prevent or slow down the corrosion of metals is of immense industrial importance. Quinoxaline derivatives have been extensively studied as corrosion inhibitors for various metals, including mild steel and copper, particularly in acidic environments. researchgate.nettandfonline.comacs.org The effectiveness of these compounds is largely attributed to the presence of nitrogen atoms and the aromatic ring system, which can adsorb onto the metal surface and form a protective barrier. researchgate.net
The mechanism of corrosion inhibition by quinoxaline derivatives typically involves the adsorption of the molecules onto the metal surface. This adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms (nitrogen) and the vacant d-orbitals of the metal. tandfonline.com The presence of substituent groups on the quinoxaline ring can significantly influence the inhibition efficiency. For example, the introduction of groups with additional heteroatoms or π-electrons can enhance the adsorption and, consequently, the protective properties of the inhibitor. acs.org
Here, this compound presents a particularly interesting profile. The quinoxaline moiety provides the primary adsorption centers, while the terminal amine group on the butyl chain offers an additional site for interaction with the metal surface. The flexible alkyl chain could also contribute to the formation of a more compact and effective protective film. Amines themselves are a known class of corrosion inhibitors, suggesting a potential synergistic effect in this molecule.
Research has demonstrated the high inhibition efficiencies of various quinoxaline derivatives. The following table showcases the performance of some of these compounds as corrosion inhibitors.
| Quinoxaline Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Concentration | Reference |
| (E)−3-(2-(benzofuran-2-yl)vinyl)quinoxalin-2(1H)-one (FR115) | Mild Steel | 1.0 M HCl | 91.3 | 10⁻³ M | tandfonline.com |
| (E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS) | Mild Steel | 1 M HCl | 91 | 10⁻³ M | semanticscholar.org |
| 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP) | Mild Steel | 1 M HCl | >90 (inferred) | Not specified | acs.org |
| (2Z)-1-(4-chlorophenyl)-2-[(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydroquinoxalin-2(1H)-ylidene]ethanone (Q4) | Copper | 2 M HNO₃ | 90 | 10⁻³ M | electrochemsci.org |
This table presents a selection of research findings and is not exhaustive.
The data underscores the potential of quinoxaline derivatives as effective corrosion inhibitors. The unique structural attributes of this compound, combining the quinoxaline core with an aliphatic amine, make it a compelling candidate for further investigation in the development of novel and efficient corrosion protection strategies.
Advanced Research Directions and Future Perspectives for 4 Quinoxalin 2 Yl Butan 1 Amine
Development of Novel Analogs with Improved Potency and Selectivity
A primary focus of ongoing research is the rational design and synthesis of novel analogs of 4-(quinoxalin-2-yl)butan-1-amine to improve its therapeutic profile. By systematically modifying the core quinoxaline (B1680401) structure, researchers aim to enhance binding affinity to specific biological targets while minimizing off-target effects. This structure-activity relationship (SAR) approach is crucial for developing candidates with superior efficacy and a better safety profile. rsc.org
Key strategies in developing these analogs include:
Modification of the Quinoxaline Core: Introducing various substituents onto the benzene (B151609) ring of the quinoxaline nucleus can significantly influence the compound's electronic and steric properties, thereby affecting its biological activity.
Alteration of the Butylamine (B146782) Side Chain: Modifications to the length, rigidity, and functional groups of the butan-1-amine side chain can impact the molecule's interaction with its target and its pharmacokinetic properties.
Introduction of Diverse Functional Groups: Incorporating moieties such as urea, thiourea, or sulfonamides can lead to new interactions with target proteins and has been a successful strategy for discovering potent inhibitors. rsc.org
Research has already demonstrated the success of this approach within the broader quinoxaline class. For instance, a study on 2,3-substituted quinoxalin-6-amine analogs identified a bisfuranylquinoxalineurea analog with low micromolar potency against a panel of cancer cell lines. rsc.org Another series of quinoxaline derivatives was found to be novel and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. nih.gov In that study, compounds 6 and 7 were the most potent inhibitors against BChE, with IC₅₀ values comparable to the standard, galantamine. nih.gov
Similarly, newly designed κ-opioid receptor (KOR) agonists featuring a perhydroquinoxaline scaffold have shown potent anti-inflammatory capabilities, highlighting how structural modifications can yield highly selective compounds. informahealthcare.com
| Compound | IC₅₀ (μM) against BChE | Selectivity |
|---|---|---|
| Compound 6 | 7.7 ± 1.0 | Selective for BChE over AChE |
| Compound 7 | 9.7 ± 0.9 | Selective for BChE over AChE |
| Galantamine (Standard) | 6.6 ± 0.38 | Non-selective |
Exploration of Synergistic Effects with Existing Therapeutic Agents
The potential for quinoxaline derivatives to act synergistically with existing drugs is a promising area of research that could enhance therapeutic efficacy and combat drug resistance. Combination therapy can allow for lower doses of individual agents, potentially reducing toxicity and side effects. researchgate.net
A notable example of this is the synergistic activity observed between the quinoxaline derivative 3-hydrazinoquinoxaline-2-thiol (B1673409) and penicillin against Methicillin-Resistant Staphylococcus aureus (MRSA). When used in combination, the minimum inhibitory concentrations (MICs) of penicillin were reduced by up to 64-fold. This demonstrates that the quinoxaline compound can restore the efficacy of an established antibiotic against a resistant bacterial strain. researchgate.net
Future research will likely investigate the synergistic potential of this compound and its analogs with:
Standard Chemotherapeutics: In cancer treatment, combining a quinoxaline-based agent that targets a specific pathway (e.g., a kinase inhibitor) with traditional cytotoxic drugs could lead to enhanced tumor cell killing. rsc.orgresearchgate.net
Other Antimicrobials: Building on the findings with penicillin, exploring combinations with other classes of antibiotics could reveal new strategies for treating multidrug-resistant infections.
Anti-inflammatory Drugs: For inflammatory conditions, a combination therapy could target multiple inflammatory pathways simultaneously, leading to a more potent therapeutic effect.
The exploration of these combinations is critical for expanding the therapeutic utility of quinoxaline derivatives and addressing complex diseases where single-agent therapy is often insufficient.
Application in Emerging Therapeutic Areas (e.g., Neglected Tropical Diseases)
The broad biological activity of the quinoxaline scaffold makes it a promising platform for developing treatments for neglected tropical diseases (NTDs), which affect billions of people worldwide. researchgate.net Quinoxaline 1,4-di-N-oxides, in particular, have shown significant activity against the causative agents of tuberculosis, Chagas disease, and malaria. researchgate.net
Research has identified several quinoxaline derivatives with potent activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. A study of new quinoxaline 1,4-di-N-oxide derivatives found that some compounds showed minimum inhibitory concentration (MIC) values in the same range as the frontline anti-tuberculosis drug rifampicin. researchgate.net Specifically, compound 4 from a series of quinoxaline-2-carboxylic acid 1,4-dioxides demonstrated high antimycobacterial activity (1.25 μg/mL against M. tuberculosis) and low toxicity in mice.
| Compound | Target Organism | Activity (MIC in μg/mL) | Reference |
|---|---|---|---|
| Carboxylic acid quinoxaline 1,4-di-oxide (CAQDO) 5 | M. tuberculosis H37Rv | 0.78 | researchgate.net |
| Carboxylic acid quinoxaline 1,4-di-oxide (CAQDO) 17 | M. tuberculosis H37Rv | 0.78 | researchgate.net |
| Quinoxaline-2-carboxylic acid 1,4-dioxide 4 | M. tuberculosis | 1.25 | |
| Rifampicin (Standard) | M. tuberculosis H37Rv | 0.25 | researchgate.net |
Furthermore, quinoxaline derivatives have shown promise against parasitic diseases. Certain quinoxaline 1,4-dioxides exhibit activity against the chloroquine-resistant FcB1 strain of Plasmodium falciparum, the parasite responsible for malaria. Other derivatives have been tested for their efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net The adaptability of the quinoxaline scaffold makes it a valuable starting point for drug discovery programs targeting these challenging and often overlooked diseases.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs, including quinoxaline-based therapeutics. researchgate.net These advanced computational tools can analyze vast datasets of chemical structures and biological activities to accelerate the drug discovery pipeline in several key areas. rsc.org
Applications of AI and ML in the development of quinoxaline analogs include:
Target Identification: AI algorithms can analyze complex biological data from genomics and proteomics to identify novel proteins or pathways that could be targeted by new drugs. nih.gov
Virtual Screening and Hit Identification: Machine learning models can screen massive virtual libraries of compounds to predict which molecules are most likely to bind to a specific target, significantly narrowing down the number of compounds that need to be synthesized and tested in the lab. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. nih.gov
Property Prediction: AI can predict crucial properties of drug candidates, including their absorption, distribution, metabolism, excretion (ADME), and potential toxicity, helping to identify promising candidates and reduce late-stage failures.
By leveraging these technologies, researchers can more efficiently navigate the vast chemical space of possible quinoxaline derivatives. researchgate.net This data-driven approach promises to shorten development timelines, reduce costs, and increase the success rate of bringing new and more effective quinoxaline-based medicines to patients. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 4-(Quinoxalin-2-YL)butan-1-amine, and how can reaction conditions be optimized?
The synthesis of this compound derivatives typically involves multi-step reactions. A validated approach includes:
- Azide Reduction Pathway : Start with a phosphorylated ynone intermediate, followed by reaction with diphenylphosphoryl azide (DPPA) and sodium azide in DMF to form an azide intermediate. Subsequent reduction using triphenylphosphine/water/THF yields the primary amine .
- Key Parameters : Optimize reaction time (12–24 hours) and temperature (60–80°C) to minimize side products. Monitor progress via TLC or LC-MS.
- Yield Enhancement : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows resonances for the quinoxaline protons (δ 7.8–8.2 ppm), butyl chain protons (δ 1.6–3.5 ppm), and amine protons (δ 1.2–1.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₄N₄: 215.1294).
- Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to achieve >95% purity.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or dust .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation.
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .
Advanced Research Questions
Q. How do computational models like PCP-SAFT perform in predicting thermodynamic properties of amine-containing systems, and what are their limitations?
- Challenges with Amines : PCP-SAFT struggles to predict azeotropes in systems like pentan-2-one/butan-1-amine due to asymmetric hydrogen-bonding interactions between amine donors and acceptors. Current parametrizations fail to capture this asymmetry, leading to deviations in vapor-liquid equilibrium predictions .
- Mitigation Strategies : Incorporate quantum mechanical calculations of hydrogen-bond strengths to refine interaction parameters.
Q. What strategies are effective in evaluating the biological activity of this compound derivatives?
- In Vitro Assays : Screen for kinase inhibition (e.g., BRD4) using fluorescence polarization assays. IC₅₀ values <1 μM indicate high potency .
- In Vivo Models : Administer derivatives (10–50 mg/kg, oral or IV) in rodent models to assess pharmacokinetics (e.g., half-life, bioavailability) and toxicity (e.g., liver enzyme elevation).
Q. How can researchers resolve contradictions between experimental data and computational predictions for amine interactions?
- Case Study : When experimental azeotrope data for pentan-2-one/butan-1-amine conflict with PCP-SAFT predictions:
- Root Cause : Model inaccuracies in amine hydrogen-bond asymmetry.
- Solution : Validate with FT-IR spectroscopy to quantify hydrogen-bond donor/acceptor ratios experimentally .
Q. What methodologies are used to design and optimize this compound derivatives for enhanced receptor binding?
-
Structure-Activity Relationship (SAR) :
Modification Impact on Activity Substituents at quinoxaline C3 ↑ Hydrophobicity → improved blood-brain barrier penetration Alkyl chain elongation ↓ Solubility but ↑ binding to lipophilic pockets -
Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., chymase). Prioritize derivatives with docking scores <–9 kcal/mol .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
